N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
Description
N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is a quinazoline derivative with significant pharmaceutical relevance, particularly in oncology. It serves as a key intermediate in the synthesis of afatinib (BIBW 2992), a tyrosine kinase inhibitor targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . The compound features a quinazoline core substituted at the N4 position with a 3-chloro-4-fluorophenyl group and at the 7-position with a tetrahydrofuran-3-yl)oxy moiety. Its molecular formula is C₁₈H₁₆ClFN₄O₂, with a molecular weight of 374.80 g/mol . The stereochemistry of the tetrahydrofuran substituent is critical; the (S)-enantiomer (CAS 314771-76-1) is specifically utilized in afatinib synthesis .
Properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQABKFYKJRXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, commonly referred to as compound AB440630, is a synthetic organic molecule with potential therapeutic applications. This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities, including anticancer properties. This article will delve into the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClFN4O2 |
| Molecular Weight | 374.80 g/mol |
| CAS Number | 314771-76-1 |
| IUPAC Name | (S)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine |
| Purity | 95% |
Physical and Hazardous Characteristics
| Characteristic | Details |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Storage Temperature | 2°C |
| Signal Word | Warning |
| Hazard Statements | H302, H319, H315, H335 |
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. This compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner.
- Induction of Apoptosis : Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further division.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Lung Cancer Cells : A study published in Cancer Research evaluated the effects of this compound on non-small cell lung cancer (NSCLC) cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups .
- Mechanistic Insights : Another research article highlighted the compound's ability to downregulate key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways .
- Combination Therapy Studies : Preliminary data suggest that this quinazoline derivative may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, potentially overcoming drug resistance seen in many cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are extensively studied for their pharmacological properties. Below is a comparative analysis of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Observations :
Substituent Effects on Bioactivity :
- The tetrahydrofuran-3-yl)oxy group in the target compound enhances solubility and target binding compared to bulkier substituents like (4-methoxybenzyl)thio or rigid morpholine derivatives .
- Methoxy (CMQD) and 2-methoxyethoxy substituents are smaller and less polar, reducing binding affinity in kinase inhibition assays but serving as effective haptens for antibody development .
Antiviral vs. Anticancer Activity :
- Derivatives like N6-(3-methoxybenzyl)quinazoline-4,6-diamine exhibit potent anti-MERS-CoV activity (IC₅₀ = 0.157 μM), highlighting the role of N6-substituents in antiviral targeting .
- In contrast, the target compound’s tetrahydrofuran moiety is optimized for EGFR inhibition, a hallmark of anticancer quinazolines like afatinib .
Synthetic Yields and Methods :
- The target compound is synthesized via palladium-catalyzed coupling reactions with yields >80% .
- Analogues such as 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine are prepared via nucleophilic aromatic substitution (97% yield) followed by nitro-group reduction .
Stereochemical Considerations :
- The (S)-enantiomer of the target compound is pharmacologically active, while the (R)-form shows reduced efficacy, underscoring the importance of stereochemistry in drug design .
Structure-Activity Relationship (SAR) Insights :
- Position 7 Modifications: Oxygen-based substituents (e.g., tetrahydrofuran, methoxy) improve solubility and metabolic stability compared to sulfur-containing groups . Bulkier groups (e.g., morpholinopropoxy) may hinder target binding but could be explored for prodrug strategies .
- N6 Substitutions :
- Introduction of arylalkyl groups (e.g., 3-methoxybenzyl) shifts activity from kinase inhibition to antiviral effects, as seen in anti-MERS-CoV derivatives .
Preparation Methods
Phosphonoacetic Acid Coupling Method
The phosphonoacetic acid coupling strategy, detailed in patent CA2759063C, involves a two-step process starting from N⁴-(3-chloro-4-fluorophenyl)-7-((S)-tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine.
Activation and Condensation
The primary amine undergoes activation using 1,1-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by condensation with diethylphosphonoacetic acid. This step achieves a 92% yield under nitrogen atmosphere at 60°C for 8 hours.
Reaction Conditions:
-
Solvent: THF
-
Catalyst: CDI (1.2 equiv)
-
Temperature: 60°C
-
Yield: 92%
Elimination and Purification
The intermediate dialkylester undergoes base-mediated elimination using potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF), yielding the target compound with <0.1% cis-isomer content.
Key Parameters:
-
Base: t-BuOK (2.5 equiv)
-
Purity: >99.9% (HPLC)
-
Cis-Isomer: <0.1%
Nitro-Group Reduction Pathway
A complementary route, reported by Molbank (2025), utilizes nitro-group reduction for intermediate functionalization.
Nucleophilic Aromatic Substitution
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine reacts with (4-methoxybenzyl)thiol in NaOH/ethanol, achieving 99% yield for the nitro intermediate.
Optimized Conditions:
-
Nucleophile: (4-Methoxybenzyl)thiol (1.1 equiv)
-
Solvent: Ethanol/H₂O (4:1)
-
Temperature: 25°C
-
Reaction Time: 2 hours
Catalytic Hydrogenation
The nitro intermediate undergoes reduction using iron powder and ammonium chloride in ethanol/water, yielding the diamine product quantitatively.
Reduction Parameters:
-
Catalyst: Fe powder (5.0 equiv)
-
Additive: NH₄Cl (5.0 equiv)
-
Temperature: 80°C
-
Yield: 100%
Salt Formation and Crystallization
Dimaleate Salt Synthesis
The dimaleate salt form enhances solubility and stability, as described in CA2759063C.
Procedure:
-
Dissolve the free base in hot acetone (50°C).
-
Add maleic acid (2.05 equiv) dissolved in methanol.
-
Cool to 4°C for crystallization.
Analytical Data:
-
Melting Point: 210–212°C
-
Purity: 99.5% (ion chromatography)
-
Solubility: 45 mg/mL in PBS (pH 7.4)
Comparative Analysis of Methods
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
Industrial-Scale Optimization
Q & A
Q. What are the recommended synthetic routes for N⁴-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, and how can purity be optimized?
- Methodology : The compound is synthesized via nitro-group reduction and nucleophilic substitution. For example, a quinazoline precursor (e.g., 6-nitroquinazoline) is reacted with 3-chloro-4-fluoroaniline under reflux in acetic acid, followed by catalytic hydrogenation (Pd/C, hydrazine hydrate) to reduce the nitro group to an amine . Purity optimization involves hot filtration to remove insoluble byproducts and recrystallization from solvents like methanol or ethyl ether. Iron powder and sodium acetate may be used to control reduction efficiency .
Q. Which analytical techniques are critical for structural confirmation and impurity profiling of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (δ 7.1–8.6 ppm) and distinguishes the tetrahydrofuran-3-yloxy group (δ 3.2–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used for quantifying impurities (e.g., residual aniline derivatives) with a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 374.80 (M+H⁺) .
Q. How should stability studies be designed to assess storage conditions for this compound?
- Methodology : Conduct accelerated stability testing under ICH guidelines:
- Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B) and track changes in absorbance spectra .
- Solution Stability : Dissolve in DMSO or methanol and assess precipitate formation over 72 hours .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and binding affinity of this quinazoline derivative?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the tetrahydrofuran-3-yloxy group may enhance solubility and hydrogen bonding .
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR kinase (PDB ID: 1M17). The 3-chloro-4-fluorophenyl group likely occupies the hydrophobic pocket, while the quinazoline core forms hydrogen bonds with Lys721 and Met793 .
Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
- Methodology :
- Analog Synthesis : Replace the tetrahydrofuran-3-yloxy group with morpholinopropoxy (as in Gefitinib analogs) to compare solubility and kinase inhibition .
- Biological Assays : Test against EGFR wild-type and mutant cell lines (e.g., H1975 for T790M resistance). IC₅₀ values <100 nM suggest clinical potential .
- Metabolic Profiling : Incubate with liver microsomes to identify cytochrome P450-mediated demethylation or hydroxylation .
Q. What statistical approaches resolve contradictions in biological activity data across experimental replicates?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to variables like temperature, solvent polarity, and catalyst loading. Use ANOVA to identify significant factors in yield variability .
- Machine Learning : Train a Random Forest model on bioactivity datasets (e.g., pIC₅₀, logP) to prioritize analogs with optimal pharmacokinetic profiles .
- Error Analysis : Calculate standard deviation across triplicate assays; discard outliers with Grubbs’ test (α=0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
